molecular formula C12H21FN4O2 B2420498 4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide CAS No. 2101196-13-6

4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2420498
CAS No.: 2101196-13-6
M. Wt: 272.324
InChI Key: FIXPMVKMIPAARX-UHFFFAOYSA-N
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Description

4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step might involve the alkylation of the pyrazole ring with a fluoroethyl halide.

    Attachment of the isopropoxypropyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step typically involves the reaction of the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or fluoroethyl groups.

    Reduction: Reduction reactions might target the carboxamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-chloroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(2-bromoethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Uniqueness

The presence of the fluoroethyl group in 4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

4-amino-1-(2-fluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN4O2/c1-9(2)19-7-3-5-15-12(18)11-10(14)8-17(16-11)6-4-13/h8-9H,3-7,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXPMVKMIPAARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=NN(C=C1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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